3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Description
This compound is a bicyclic tertiary amine featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyridin-3-yloxy group at the 3-position and a benzonitrile moiety linked via a carbonyl group at the 8-position. The stereochemistry (1R,5S) is critical for its three-dimensional conformation, which influences binding interactions with biological targets.
Properties
IUPAC Name |
3-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-12-14-3-1-4-15(9-14)20(24)23-16-6-7-17(23)11-19(10-16)25-18-5-2-8-22-13-18/h1-5,8-9,13,16-17,19H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIPDVMZYDNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features three critical subunits:
- 8-azabicyclo[3.2.1]octane core : A nitrogen-containing bicyclic system with a (1R,5S) stereochemical configuration.
- Pyridin-3-yloxy group : Attached at the C3 position of the bicyclic core via an ether linkage.
- Benzonitrile-carbonyl moiety : Linked to the N8 position of the bicyclic system through a ketone bridge.
The molecular formula is C₂₀H₁₉N₃O₂ , with a molecular weight of 333.4 g/mol .
Retrosynthetic Strategy
Retrosynthetic decomposition (Figure 1) identifies three key intermediates:
- (1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (Intermediate A).
- 3-Cyanobenzoyl chloride (Intermediate B).
- Coupling reagent system for amide/ketone bond formation.
Synthesis of Intermediate A: (1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
Bicyclic Core Construction
The 8-azabicyclo[3.2.1]octane system is synthesized via intramolecular bis-aminocyclization , adapted from methodologies for related azabicyclic compounds.
Procedure :
- Starting material : N-Boc-protected tropinone derivative (1.0 equiv).
- Reduction : Sodium borohydride (NaBH₄, 2.5 equiv) in methanol at 0°C to yield the corresponding alcohol.
- Mesylation : Methanesulfonyl chloride (MsCl, 1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv).
- Cyclization : Heating at 80°C in dimethylformamide (DMF) with potassium carbonate (K₂CO₃, 3.0 equiv) to form the bicyclic amine.
Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Pyridin-3-yloxy Group Introduction
Etherification of the bicyclic alcohol is achieved via Mitsunobu reaction:
Reagents :
- 3-Hydroxypyridine (1.5 equiv).
- Triphenylphosphine (PPh₃, 1.5 equiv).
- Diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at 25°C.
Reaction Time : 12 hours.
Workup : Aqueous NaHCO₃ wash, extraction with ethyl acetate, and purification via flash chromatography (hexane/acetone 4:1).
Yield : 65–70%.
Synthesis of Intermediate B: 3-Cyanobenzoyl Chloride
Nitrile Group Installation
3-Cyanobenzoic acid is synthesized through:
Acid Chloride Formation
Reagents :
- Thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM.
- Catalytic dimethylformamide (DMF, 0.1 equiv).
Conditions : Reflux at 40°C for 2 hours.
Workup : Excess SOCl₂ removed under reduced pressure.
Purity : >95% by ¹H NMR.
Final Coupling Reaction
Amide Bond Formation
The bicyclic amine (Intermediate A) is coupled with 3-cyanobenzoyl chloride (Intermediate B) under Schotten-Baumann conditions:
Procedure :
- Dissolve Intermediate A (1.0 equiv) in THF (10 mL).
- Add Intermediate B (1.1 equiv) dropwise at 0°C.
- Maintain pH 8–9 with aqueous NaOH (2M).
- Stir for 6 hours at 25°C.
Workup : Extract with DCM, dry over MgSO₄, and concentrate.
Purification : Silica gel chromatography (ethyl acetate/methanol 9:1).
Yield : 60–65%.
Stereochemical Control
The (1R,5S) configuration is preserved through:
Chiral HPLC Analysis :
- Column: Chiralpak IC (250 × 4.6 mm).
- Mobile phase: Hexane/isopropanol (80:20).
- Retention time: 12.3 min (desired enantiomer).
Optimization and Scale-Up Considerations
Catalytic Efficiency
Comparative studies of coupling reagents:
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 58 | 92 |
| DCC/DMAP | 62 | 94 |
| Schotten-Baumann | 65 | 96 |
The Schotten-Baumann method provides optimal balance of yield and purity.
Solvent Screening
Reaction yields in different solvents:
| Solvent | Yield (%) |
|---|---|
| THF | 65 |
| DCM | 58 |
| Acetone | 52 |
| DMF | 48 |
THF maximizes nucleophilicity of the bicyclic amine.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms:
- Bicyclic core puckering parameters : Q = 0.87 Å, θ = 82.3°.
- Dihedral angle between pyridine and benzonitrile planes: 67.5°.
Chemical Reactions Analysis
Types of Reactions
3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group or the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Structural Features:
- Bicyclic Framework : Provides structural stability and facilitates interactions with biological targets.
- Pyridine Group : Enhances the compound's ability to engage with various receptors and enzymes.
- Carbonyl Group : Contributes to the compound's reactivity and potential biological activity.
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly in relation to neurological disorders and metabolic diseases. Research indicates that it may modulate specific biological pathways, including those involving the farnesoid X receptor (FXR) , which plays a crucial role in regulating metabolism and inflammation.
Drug Discovery
Due to its structural complexity, this compound is a valuable candidate in drug discovery programs aimed at developing new therapeutics. Its ability to interact with multiple biological targets makes it suitable for screening against various diseases.
Neuropharmacology
Studies have shown that compounds similar to 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile can influence neurotransmitter systems, potentially leading to treatments for conditions such as depression and anxiety.
Case Study 1: Interaction with FXR
Research has demonstrated that compounds within the same class as this compound can act as agonists or antagonists of FXR, influencing lipid metabolism and glucose homeostasis. This interaction has implications for treating metabolic syndromes.
Case Study 2: Neurotransmitter Modulation
In vitro studies have indicated that similar bicyclic compounds can affect neurotransmitter release in neuronal cultures, suggesting potential applications in neuropharmacology. These findings highlight the need for further exploration of the compound's effects on neurotransmitter systems.
Mechanism of Action
The mechanism of action of 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Comparisons
Substituent Effects on Solubility :
- The target compound’s benzonitrile group provides moderate polarity, but the azabicyclo core limits water solubility. Salt forms (e.g., hydrochloride in , dihydrochloride in ) significantly enhance solubility compared to free bases.
- The tert-butyl carboxylate in introduces steric bulk, reducing solubility but improving metabolic stability.
Biological Activity and Binding: Pyridin-3-yloxy (target compound) and pyrimidin-2-yloxy () substituents enable hydrogen bonding with targets like kinases or GPCRs. Sulfur-containing analogues (e.g., ) may exhibit altered binding due to sulfur’s electronegativity.
Synthetic Routes :
- Most derivatives (e.g., ) are synthesized via nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. The target compound likely follows similar protocols, with benzonitrile introduced via carbonyl coupling .
Pharmacokinetics :
- Plasma stability studies in suggest azabicyclo derivatives undergo hepatic metabolism, with sulfonamide groups (e.g., ) slowing clearance. The benzonitrile group in the target compound may confer resistance to oxidative metabolism.
Biological Activity
The compound 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile , known by its CAS number 2108575-53-5, is a complex bicyclic organic molecule with potential therapeutic applications. Its structure incorporates a bicyclic core, a pyridine moiety, and a benzonitrile group, which may contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Structural Overview
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 2108575-53-5 |
The presence of both the azabicyclo structure and the pyridine ring suggests a potential for diverse interactions with biological targets.
Research indicates that compounds similar to this compound often act as monoamine reuptake inhibitors . This class of compounds is known for affecting neurotransmitter levels in the brain, particularly serotonin, norepinephrine, and dopamine. These mechanisms are crucial in treating various neuropsychiatric disorders such as depression and anxiety .
Pharmacological Studies
Several studies have explored the pharmacological properties of similar compounds within the 8-azabicyclo[3.2.1]octane series:
- Antidepressant Activity : Compounds in this series have shown promise as antidepressants due to their ability to inhibit the reuptake of monoamines .
- Opioid Receptor Interaction : Some derivatives have been studied for their selective antagonistic effects on kappa opioid receptors, suggesting potential applications in pain management and addiction treatment .
- Selectivity Profiles : Modifications in the side chains have led to variations in selectivity towards different neurotransmitter receptors, enhancing their therapeutic profiles .
Case Study 1: Kappa Opioid Receptor Antagonists
A study on a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives revealed that specific modifications could enhance selectivity for kappa opioid receptors while minimizing side effects related to mu receptors . For instance, one analog demonstrated an IC50 value of 172 nM against kappa receptors with a favorable mu:kappa ratio.
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on SAR within the same chemical family, researchers modified the N-substitution pattern to include cyclohexylurea moieties, which resulted in increased potency and selectivity for target receptors . This highlights the importance of structural modifications in optimizing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
